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Compound of Interest

3-(2-
Compound Name: (Dimethylamino)ethylcarbamoyl)p

henylboronic acid

Cat. No.: B1439238

Introduction

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a bifunctional molecule of
significant interest in drug discovery and development. Its phenylboronic acid moiety serves as
a versatile handle for covalent interactions, particularly with diols, making it a valuable building
block for sensors and targeted drug delivery systems. The dimethylaminoethylcarbamoyl side
chain can influence solubility, pharmacokinetic properties, and potential therapeutic
interactions. A thorough understanding of its structural and electronic properties through
spectroscopic analysis is paramount for its effective application.

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As
experimental spectra for this specific compound are not readily available in public databases,
this guide utilizes predicted data, supported by established principles of spectroscopic
interpretation and data from structurally related compounds. This approach offers a robust
framework for researchers to understand, identify, and utilize this compound in their work.

Molecular Structure and Key Features
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A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data.

Caption: Molecular structure of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Due to the absence of publicly available experimental spectra, the following data is
predicted based on established NMR prediction algorithms and analysis of similar structures.

'H NMR (Proton NMR) Spectroscopy

The predicted 'H NMR spectrum provides information on the chemical environment of each
proton in the molecule.

Table 1: Predicted *H NMR Chemical Shifts (d) for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid (in ppm, relative to TMS)
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Predicted
Chemical Shift

(Ppm)

Proton(s)

Multiplicity

Integration

Assignment
Rationale

Ar-H 8.2-75

4H

Protons on the
aromatic ring,
deshielded by
the electron-
withdrawing
boronic acid and

amide groups.

-NH- ~8.5

brs

1H

Amide proton,
often broad due
to quadrupole
broadening and
exchange. Its
chemical shift is
solvent-

dependent.

-CH2-N(CHs)2 ~3.6

2H

Methylene
protons adjacent
to the amide
nitrogen,
appearing as a
triplet due to
coupling with the
adjacent CH:z
group.

-CH2-N(CHs)2 ~2.8

2H

Methylene
protons adjacent
to the
dimethylamino
group, appearing
as a triplet due to

coupling with the
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adjacent CH:z
group.

Methyl protons of
the

-N(CHs)2 ~2.3 S 6H dimethylamino
group, appearing

as a singlet.

Protons of the
boronic acid
hydroxyl groups,
-B(OH)2 8.0-7.0 brs 2H often broad and
may exchange
with water in the

solvent.

Caption: Predicted *H NMR spectrum assignments.

3C NMR (Carbon-13 NMR) Spectroscopy

The predicted 3C NMR spectrum reveals the number and types of carbon atoms in the
molecule.

Table 2: Predicted *3C NMR Chemical Shifts (o) for 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid (in ppm)
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Predicted Chemical Shift

Carbon(s) Assignment Rationale
(ppm)

Carbonyl carbon of the amide
C=0 ~168 _ _

group, highly deshielded.

Aromatic carbons. The carbon

attached to the boronic acid
Ar-C 135-125 _

group will be at the lower end

of this range.

Methylene carbon adjacent to
-CH2-NH- ~40 _ _

the amide nitrogen.

Methylene carbon adjacent to
-CH2-N(CHs)2 ~58 i ]

the dimethylamino group.

Methyl carbons of the
-N(CHs)2 ~45

dimethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing

their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 3-(2-

(dimethylamino)ethylcarbamoyl)phenylboronic acid
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Frequency (cm™2) Vibration Functional Group
3400 - 3200 (broad) O-H stretch Boronic acid (-B(OH)z2)
~3300 N-H stretch Amide (-NH-)

3100 - 3000 C-H stretch Aromatic

2950 - 2800 C-H stretch Aliphatic (CHz, CHs)
~1650 C=0 stretch (Amide I) Amide

~1550 N-H bend (Amide II) Amide

1600, 1475 C=C stretch Aromatic

~1350 B-O stretch Boronic acid

~1100 C-N stretch Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, the expected

molecular ion peak and potential fragmentation pathways are outlined below.

Table 4: Predicted Mass Spectrometry Data for 3-(2-

(dimethylamino)ethylcarbamoyl)phenylboronic acid
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m/z lon Notes

Molecular ion (for

236.13 [M]*

C11H17BN203)

Protonated molecular ion (in
237.13 [M+H]*+

ESI+)

Loss of a water molecule from
218.12 [M-H20]* . .

the boronic acid group.
192.11 [M-B(OH)2]* Loss of the boronic acid group.

Fragmentation of the side
164.08 [M - C2H7N20]* .

chain.

Fragment corresponding to the
72.08 [CaH10N]*

dimethylaminoethyl group.

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The
actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy

e Sample Preparation: Dissolve ~5-10 mg of 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, MeOD-da).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-pulse H spectrum.

o Typical parameters: 16-32 scans, 2-5 second relaxation delay.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total
Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR
crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) to a concentration of ~1 mg/mL. Further dilute as necessary for the
specific ionization technique.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - EI).

e Acquisition:

o ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in
positive ion mode to observe the [M+H]* ion.
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o EI-MS: Introduce the sample (if sufficiently volatile) into the El source. Acquire the mass
spectrum to observe the molecular ion [M]* and its fragmentation pattern.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid. By understanding the
expected NMR, IR, and MS spectral features, researchers can confidently identify and
characterize this important molecule, facilitating its application in various fields of chemical and
pharmaceutical research. While the data presented is theoretical, it is grounded in well-
established spectroscopic principles and provides a valuable reference for experimental work.

 To cite this document: BenchChem. [Spectroscopic Characterization of 3-(2-
(dimethylamino)ethylcarbamoyl)phenylboronic acid: A Technical Guide]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1439238#spectroscopic-
data-nmr-ir-ms-for-3-2-dimethylamino-ethylcarbamoyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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